molecular formula C7H10N4 B3356821 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine CAS No. 69278-04-2

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B3356821
CAS No.: 69278-04-2
M. Wt: 150.18 g/mol
InChI Key: MSIXAVDUAUFHHR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine typically involves multi-step processes starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, catalytic processes, and advanced purification techniques to ensure the compound meets the required purity standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, each with potential biological activity.

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly as kinase inhibitors, which are important in cancer treatment.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. By binding to the active sites of these targets, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Another bicyclic compound with similar structural features but different biological activities.

    Pyrido[4,3-d]pyrimidine: A related compound used in the synthesis of tetrahydropteroic acid derivatives.

    Pyrido[3,2-d]pyrimidine: Known for its use in the development of kinase inhibitors.

Uniqueness

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine is unique due to its specific ring fusion pattern and the presence of an amine group at the 4-position. This structural uniqueness allows it to interact with a distinct set of biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-6-5-2-1-3-9-7(5)11-4-10-6/h4H,1-3H2,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIXAVDUAUFHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CN=C2NC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500481
Record name 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69278-04-2
Record name 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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